CBIO vs. Unsubstituted Benzo[d]isoxazol-3-ol: >2-Fold Improvement in Human DAAO Inhibitory Potency
5-Chloro substitution dramatically enhances DAAO inhibitory potency compared to the unsubstituted parent scaffold. CBIO exhibits IC50 values of 90 nM against rat spinal cord DAAO and 150/188 nM against porcine kidney DAAO, whereas unsubstituted benzo[d]isoxazol-3-ol requires 418 nM to achieve 50% inhibition of human DAAO [1]. This represents a 2.2- to 4.6-fold improvement in potency attributable solely to the presence of the 5-chloro group.
| Evidence Dimension | DAAO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM (rat spinal cord DAAO); 150/188 nM (porcine kidney DAAO) |
| Comparator Or Baseline | Benzo[d]isoxazol-3-ol (unsubstituted): IC50 = 418 nM (human DAAO) |
| Quantified Difference | 2.2-fold to 4.6-fold lower IC50 (higher potency) for CBIO |
| Conditions | Rat spinal cord DAAO assay; porcine kidney DAAO assay; human DAAO assay using D-KYN substrate, 20 min preincubation, FP-6300 fluorescence detection |
Why This Matters
Procurement of CBIO over unsubstituted analogs ensures target engagement at lower compound concentrations, reducing off-target risk and enabling more robust pharmacological studies.
- [1] BindingDB. (2024). Benzo[D]Isoxazol-3-Ol – DAAO IC50 = 418 nM. View Source
